molecular formula C5H8N4S B13108927 4,6-Diimino-5-methyltetrahydropyrimidine-2(1H)-thione

4,6-Diimino-5-methyltetrahydropyrimidine-2(1H)-thione

Cat. No.: B13108927
M. Wt: 156.21 g/mol
InChI Key: UQJRCYBDWOBYSL-UHFFFAOYSA-N
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Description

4,6-Diimino-5-methyltetrahydropyrimidine-2(1H)-thione is a heterocyclic compound that contains both nitrogen and sulfur atoms within its ring structure. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Diimino-5-methyltetrahydropyrimidine-2(1H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a thiourea derivative with a suitable aldehyde or ketone in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of high-pressure reactors, specific catalysts, and controlled temperature environments.

Chemical Reactions Analysis

Types of Reactions

4,6-Diimino-5-methyltetrahydropyrimidine-2(1H)-thione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions might convert it into different thio derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, alcohols.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while nucleophilic substitution could introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its unique structure and reactivity.

    Industry: May be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 4,6-Diimino-5-methyltetrahydropyrimidine-2(1H)-thione would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting or activating specific pathways. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Thiourea derivatives: Compounds with similar sulfur and nitrogen-containing structures.

    Pyrimidine derivatives: Compounds with a similar ring structure but different substituents.

Uniqueness

4,6-Diimino-5-methyltetrahydropyrimidine-2(1H)-thione is unique due to its specific substitution pattern and the presence of both imino and thione groups, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C5H8N4S

Molecular Weight

156.21 g/mol

IUPAC Name

4,6-diamino-5-methyl-5H-pyrimidine-2-thione

InChI

InChI=1S/C5H8N4S/c1-2-3(6)8-5(10)9-4(2)7/h2H,1H3,(H4,6,7,8,9,10)

InChI Key

UQJRCYBDWOBYSL-UHFFFAOYSA-N

Canonical SMILES

CC1C(=NC(=S)N=C1N)N

Origin of Product

United States

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